
2-(Heptadecylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a heptadecyl group (a long-chain alkyl group with 17 carbon atoms) attached to an amino group, which is further connected to an ethan-1-ol moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylamino)ethan-1-ol typically involves the reaction of heptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{17}\text{H}{35}\text{NH}_2 + \text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{NHCH}_2\text{CH}_2\text{OH} ]
This reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), to facilitate the opening of the ethylene oxide ring and its subsequent reaction with heptadecylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptadecylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or tosylates.
Applications De Recherche Scientifique
2-(Heptadecylamino)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in the development of antimicrobial agents and other therapeutic compounds.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of 2-(Heptadecylamino)ethan-1-ol is primarily attributed to its amphiphilic properties. The long hydrophobic heptadecyl chain allows it to interact with lipid membranes, while the hydrophilic amino and hydroxyl groups enable it to form hydrogen bonds and interact with aqueous environments. This dual nature makes it effective in disrupting lipid bilayers, enhancing membrane permeability, and facilitating the delivery of active compounds across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hexadecylamino)ethan-1-ol: Similar structure but with a hexadecyl group (16 carbon atoms) instead of a heptadecyl group.
2-(Octadecylamino)ethan-1-ol: Similar structure but with an octadecyl group (18 carbon atoms) instead of a heptadecyl group.
2-(Dodecylamino)ethan-1-ol: Similar structure but with a dodecyl group (12 carbon atoms) instead of a heptadecyl group.
Uniqueness
2-(Heptadecylamino)ethan-1-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
13436-74-3 |
|---|---|
Formule moléculaire |
C19H41NO |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-(heptadecylamino)ethanol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-21/h20-21H,2-19H2,1H3 |
Clé InChI |
WJWSZYHMGMSQET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
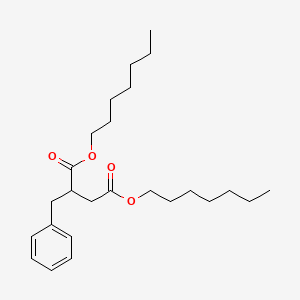
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

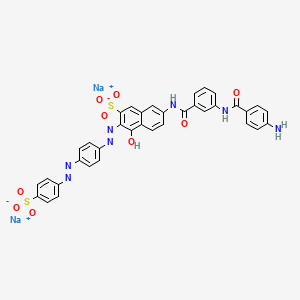
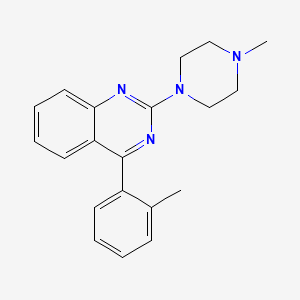

![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
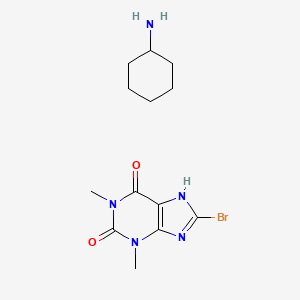
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
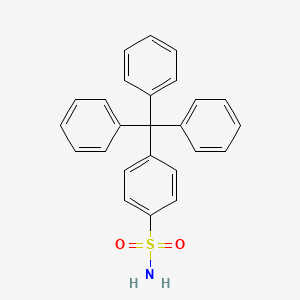
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)

